molecular formula C18H20N4O4S B2675939 2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2097895-85-5

2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2675939
CAS No.: 2097895-85-5
M. Wt: 388.44
InChI Key: FYPTUPQHJQVRHY-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide core substituted with methoxy groups and a pyrazolyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonamide. This can be achieved using chlorosulfonic acid under controlled conditions.

    Pyrazole Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone or β-keto ester.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the sulfonamide core. This can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitration using a mixture of nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. The pyrazole and pyridine rings can interact with various receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzenesulfonamide: Lacks the pyrazole-pyridine moiety, making it less versatile in biological applications.

    N-(2-pyridyl)benzenesulfonamide: Similar structure but without the methoxy groups, affecting its reactivity and binding properties.

Uniqueness

2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both methoxy groups and a pyrazole-pyridine moiety allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-16-5-6-17(26-2)18(10-16)27(23,24)21-8-9-22-13-15(12-20-22)14-4-3-7-19-11-14/h3-7,10-13,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPTUPQHJQVRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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